![molecular formula C12H11IN2 B1499895 5-Iodo-2-(benzylamino)pyridine CAS No. 1125410-03-8](/img/structure/B1499895.png)
5-Iodo-2-(benzylamino)pyridine
Overview
Description
Scientific Research Applications
Radiohalogenation of Monoclonal Antibodies and Peptides
A study by Vaidyanathan, Zalutsky, & DeGrado (1998) explored the substitution of a pyridine ring for a benzene ring in the acylation agent N-succinimidyl 3-iodobenzoate, which led to a useful approach for the radiohalogenation of monoclonal antibodies, peptides, and labeled biotin conjugates. This substitution facilitated the use of radiotracers like m-iodobenzylguanidine (MIBG) for tumor therapy by enabling more rapid normal tissue clearance.
Detection of Halogenated Solvents
Yamaguchi et al. (2017) Yamaguchi et al., 2017 treated pyridyl-5-aminothiazoles with alkyl triflates or benzyl iodide to produce pyridinium 5-aminothiazoles, which exhibited bathochromically shifted absorption and fluorescence spectra. These compounds were used to detect halogenated solvents, demonstrating potential applications in environmental monitoring and safety.
Green Catalytic Oxidation System
A green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles was developed by Zhang et al. (2009), utilizing iodine–pyridine–tert-butylhydroperoxide. This method is environmentally benign, requiring no transition metals or organic solvents, and showcases the versatility of pyridine derivatives in catalytic processes.
Spectroscopic Studies
The CNDO method has been applied to the spectroscopic study of pyridine and its derivatives, as detailed by Bene & Jaffe (1968). This work provides insights into the electronic spectra and molecular structure of pyridine, contributing to a deeper understanding of its chemical behavior.
properties
IUPAC Name |
N-benzyl-5-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFKPLEYRDYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670588 | |
Record name | N-Benzyl-5-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1125410-03-8 | |
Record name | N-Benzyl-5-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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